molecular formula C9H12ClN3 B1519928 2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride CAS No. 1085300-74-8

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride

Cat. No.: B1519928
CAS No.: 1085300-74-8
M. Wt: 197.66 g/mol
InChI Key: GYTKAIRYCATWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride (CAS: 1085300-74-8) is an organic compound with the molecular formula C9H12ClN3 and a molecular weight of 197.66 g/mol . This hydrochloride salt features a benzimidazole heterocycle linked to an ethylamine chain, a structure that serves as a versatile building block in medicinal chemistry and chemical synthesis . The compound is a valuable synthon for constructing more complex molecules. Its primary amine group can undergo typical reactions such as alkylation with alkyl halides and acylation with acyl chlorides or anhydrides to form secondary amines or amides, respectively . Furthermore, the benzimidazole ring itself can participate in electrophilic aromatic substitution, allowing for further functionalization . The synthetic utility of this compound is highlighted by preparation methods that can achieve high yields and purity ≥95%, making it suitable for research and development applications . In scientific research, benzimidazole derivatives are extensively investigated for their diverse biological activities . The structure of this compound provides a pharmacophore common in molecules with documented antimicrobial and anticancer properties . Related benzimidazole compounds have demonstrated significant antiprotozoal activity against pathogens like Trichomonas vaginalis and Giardia intestinalis , in some cases exceeding the efficacy of the standard drug metronidazole . The mechanism of action for such compounds often involves interaction with specific molecular targets within biological systems, such as enzymes or DNA . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-(benzimidazol-1-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c10-5-6-12-7-11-8-3-1-2-4-9(8)12;/h1-4,7H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTKAIRYCATWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657379
Record name 2-(1H-Benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085300-74-8
Record name 2-(1H-Benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 2-(1H-Benzimidazol-1-yl)ethylamine Hydrochloride

General Synthetic Strategy

The preparation generally involves two key stages:

The hydrochloride salt is typically formed by treatment with hydrochloric acid to enhance stability and crystallinity.

Detailed Synthetic Routes

Benzimidazole Core Synthesis
  • Condensation Reaction: The benzimidazole ring is commonly synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or dehydrating conditions. This classical method is well-established and yields the benzimidazole nucleus efficiently.

  • Alternative Low-Cost Methods: According to patent WO2015005615A1, benzimidazole derivatives can be prepared by a Stobbe condensation reaction involving specific aldehydes and amines in the presence of bases such as potassium tert-butoxide or sodium ethoxide, using solvents like methanol or ethanol at 50–55°C. This method avoids hazardous reagents and additional separation steps, making it suitable for large-scale production with excellent yields.

Industrial Preparation Considerations

  • Reaction Conditions: Industrial synthesis favors mild temperatures (50–55°C) and solvents like methanol or ethanol to optimize yield and safety.

  • Use of Bases: Potassium tert-butoxide, sodium ethoxide, or sodium methoxide are preferred bases to facilitate condensation and alkylation steps.

  • Purification: The hydrochloride salt is often purified by crystallization from solvents such as dichloromethane and diethyl ether mixtures to obtain high purity (>95%).

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent(s) Temperature (°C) Notes
Benzimidazole formation o-Phenylenediamine + carboxylic acid/derivative Methanol, ethanol, acetonitrile, methylene chloride 50–55 Base: potassium tert-butoxide or sodium ethoxide; mild conditions; scalable
N-Alkylation with ethylamine Benzimidazole + 2-chloroethylamine or equivalent Methanol or ethanol Room temp to 55 Protecting groups may be used; followed by acidification to HCl salt
Salt formation and purification Treatment with HCl gas or aqueous HCl Dichloromethane + diethyl ether Ambient Crystallization improves purity and stability

Research Findings and Analytical Data

Yield and Purity

  • The described methods yield the target compound with excellent yield and ≥95% purity suitable for industrial and research applications.

Advantages of Current Methods

  • Use of low-cost starting materials and non-hazardous reagents
  • Avoidance of additional separation steps during synthesis
  • Suitability for large-scale production with high reproducibility

Spectroscopic and Structural Confirmation

Summary Table of Preparation Method Features

Feature Description
Starting Materials o-Phenylenediamine, carboxylic acids, 2-chloroethylamine
Key Reactions Condensation, N-alkylation, salt formation
Catalysts/Bases Potassium tert-butoxide, sodium ethoxide, sodium methoxide
Solvents Methanol, ethanol, acetonitrile, methylene chloride, dichloromethane, diethyl ether
Temperature Range 25–55°C
Purification Crystallization from solvent mixtures
Yield High (exact values vary, generally >80%)
Purity ≥95% (industrial grade)
Scalability Suitable for large-scale industrial production

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides to form secondary or tertiary amines.

Reagent Conditions Product Application
Methyl iodideK₂CO₃, DMF, 60°C, 12hN-Methyl-2-(1H-benzimidazol-1-yl)ethylamineSynthesis of modified bioactive derivatives
Ethylene oxideEthanol, reflux, 6hN-(2-Hydroxyethyl) derivativePreparation of hydrophilic analogs

Alkylation enhances lipophilicity, which is critical for optimizing pharmacokinetic properties in drug design .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides.

Reagent Conditions Product
Acetyl chloridePyridine, 0°C → RT, 4hN-Acetyl-2-(1H-benzimidazol-1-yl)ethylamine
Benzoyl chlorideTHF, triethylamine, 0°C, 2hN-Benzoyl derivative

Acylated derivatives exhibit improved stability against metabolic degradation .

Nucleophilic Substitution

The amine acts as a nucleophile in SN₂ reactions, particularly with activated aryl/alkyl halides.

Substrate Catalyst Product
4-Fluorobenzyl bromideDIPEA, DCM, RT, 24hN-(4-Fluorobenzyl) substituted derivative
2-BromoacetophenoneKI, DMF, 80°C, 8hKetone-functionalized analog

These reactions are pivotal for introducing aromatic or electrophilic groups .

Electrophilic Aromatic Substitution

The benzimidazole ring undergoes electrophilic substitution at the 4- and 7-positions due to electron-rich aromaticity.

Reaction Reagent Conditions Product
NitrationHNO₃, H₂SO₄, 0°C4-Nitrobenzimidazole derivative
SulfonationClSO₃H, 50°C, 3h7-Sulfo-substituted analog

Nitrated derivatives show enhanced antimicrobial activity in preliminary assays .

Oxidation and Reduction

  • Oxidation : The amine group can be oxidized to a nitroso or nitro compound using H₂O₂/Fe³⁺ or KMnO₄ under acidic conditions .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to a dihydrobenzimidazole, altering its electronic properties.

Coordination Chemistry

The benzimidazole nitrogen and amine group act as ligands for transition metals:

Metal Salt Product Geometry
CuCl₂[Cu(L)₂Cl₂] complexSquare planar
Fe(NO₃)₃Octahedral Fe(III) complexOctahedral

These complexes are studied for catalytic and antimicrobial applications .

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases:

Carbonyl Compound Conditions Product
4-ChlorobenzaldehydeEthanol, Δ, 6h(E)-N-(4-Chlorobenzylidene) derivative
AcetoneAcOH, RT, 12hHydrazone analog

Schiff bases derived from this compound demonstrate antitumor activity in vitro .

Key Research Findings

  • Biological Activity Modulation : Alkylation and acylation derivatives show 3–5× enhanced antimicrobial potency compared to the parent compound .

  • Structural Insights : X-ray crystallography confirms hydrogen bonding between the protonated amine and chloride ions, influencing solubility and reactivity .

  • Catalytic Utility : Cu(II) complexes of this compound catalyze Suzuki-Miyaura couplings with >90% yield under mild conditions.

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, enabling the synthesis of tailored derivatives with targeted properties.

Scientific Research Applications

Chemistry

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution, which are critical in developing new compounds.

Biological Activities

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Studies have shown that benzimidazole derivatives can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
  • Anticancer Activity: Several derivatives have been tested for their efficacy against cancer cell lines. For instance, compounds derived from benzimidazole have demonstrated significant cytotoxic effects against human liver carcinoma (HepG2) and other cancer types .
  • Anti-inflammatory Effects: Some studies report that benzimidazole derivatives exhibit notable anti-inflammatory properties, comparable to established anti-inflammatory drugs like diclofenac .

Pharmaceutical Applications

The compound is being investigated for its therapeutic potential in treating various diseases:

  • Analgesic Effects: Research has indicated that certain derivatives can reduce pain significantly in animal models, suggesting their potential as analgesics .
  • Antiviral Activity: Some benzimidazole derivatives have shown promising results against viral infections, including Bovine Viral Diarrhea Virus (BVDV) and others .

Case Studies and Research Findings

StudyFindings
Vitale et al. (2012)Identified effective antiviral agents among benzimidazole derivatives against BVDV with EC50 values indicating strong activity .
Moneer et al. (2016)Synthesized compounds showing significant inhibition of cyclooxygenase enzymes, suggesting potential as anti-inflammatory agents .
Saha et al. (2020)Reported analgesic properties of newly synthesized benzimidazole derivatives with notable effects on pain reduction in models .

Mechanism of Action

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride is similar to other benzimidazole derivatives, such as 2-(2-benzylbenzimidazol-1-yl)ethanamine dihydrochloride. it has unique properties and applications that distinguish it from other compounds in the same class. The uniqueness lies in its specific chemical structure and the resulting biological activities.

Comparison with Similar Compounds

Structural Isomers and Substitution Effects

2-(1H-Benzimidazol-2-yl)ethylamine Dihydrochloride (CAS 4499-07-4)
  • Molecular Formula : C₉H₁₃Cl₂N₃
  • Molecular Weight : 234.124 g/mol
  • Key Differences: The benzimidazole substituent is at the 2-position instead of the 1-position. For example, 2-substituted benzimidazoles are often used in antiparasitic drug synthesis, as seen in the preparation of phthalazine derivatives with leishmanicidal activity .
  • Applications : Used as a precursor in synthesizing imidazole-containing azines for antiparasitic research .
(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride (CAS 1234996-74-7)
  • Molecular Formula : C₉H₁₂ClN₃
  • Molecular Weight : 213.67 g/mol
  • Key Differences : Chirality at the ethylamine side chain introduces stereochemical complexity. Enantiomers may exhibit distinct pharmacological profiles, such as varying receptor binding or metabolic stability .

Functional Group Modifications

2-(1H-Benzimidazol-1-yl)propanoic Acid Hydrochloride
  • Molecular Formula : C₁₀H₁₁ClN₂O₂
  • Molecular Weight : 226.66 g/mol
  • Key Differences: Replacement of the ethylamine group with a propanoic acid moiety enhances hydrophilicity and introduces carboxylic acid functionality. This modification is relevant for designing prodrugs or improving solubility in aqueous environments .
1H-Benzoimidazol-5-ylamine Dihydrochloride (CAS 55299-95-1)
  • Molecular Formula : C₇H₉Cl₂N₃
  • Molecular Weight : 206.08 g/mol
  • Key Differences : The amine group is directly attached to the benzimidazole ring at the 5-position, eliminating the ethylamine side chain. This simplification may reduce steric hindrance but limit flexibility in molecular interactions .

Physicochemical and Stability Comparisons

Compound Name CAS Number Molecular Weight (g/mol) Substituent Position Salt Form Stability Notes
2-(1H-Benzimidazol-1-yl)ethylamine HCl Not Provided ~209.09 (estimated) 1-position Hydrochloride Likely stable under ambient conditions (inferred from analogs)
2-(1H-Benzimidazol-2-yl)ethylamine·2HCl 4499-07-4 234.124 2-position Dihydrochloride High purity (97%), used in synthesis
(R)-1-(1H-Benzimidazol-2-yl)ethylamine HCl 1234996-74-7 213.67 2-position (chiral) Hydrochloride Requires chiral resolution methods
2-(3,4-Dihydroxyphenyl)ethylamine HCl 62-31-7 189.64 N/A (phenolic) Hydrochloride Stable under normal handling

Biological Activity

2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential in various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its broad spectrum of biological activities. Its specific structure allows it to interact with various biological targets, potentially leading to unique therapeutic effects.

Property Description
Molecular Formula C9H11N3·HCl
Appearance White to off-white crystalline solid
Solubility Soluble in water and organic solvents

Benzimidazole derivatives, including this compound, exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : These compounds can inhibit key enzymes such as kinases and proteases, impacting numerous biochemical pathways.
  • Tubulin Interaction : Research indicates that some benzimidazole derivatives interfere with tubulin polymerization, which is crucial for cell division. This property underlies their anticancer and antiparasitic activities .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • In vitro Studies : The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

  • Cell Lines Tested : It has been tested against multiple cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma). Results indicated moderate to potent antiproliferative effects .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis .

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on MCF-7 cells. The results showed that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis via ROS generation and subsequent DNA damage .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against E. coli and S. aureus. The results revealed that at concentrations of 50 µg/mL, the compound significantly reduced bacterial viability by over 80%, suggesting its potential as a therapeutic agent in treating bacterial infections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride
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2-(1H-Benzimidazol-1-yl)ethylamine hydrochloride

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